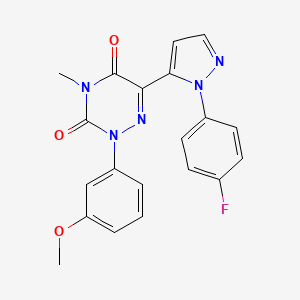

2-(cyclobutanecarboxamido)-N-(4-sulfamoylphenyl)oxazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(cyclobutanecarboxamido)-N-(4-sulfamoylphenyl)oxazole-4-carboxamide, also known as CBX, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. CBX belongs to the class of sulfonamide compounds and has been found to have potential therapeutic applications in various diseases.

Aplicaciones Científicas De Investigación

Synthesis and Antiviral Activity

Research has shown that compounds involving oxazole and related structures can be synthesized for antiviral purposes. For instance, thiazole nucleosides, which share a structural similarity with oxazole compounds, have been tested for in vitro activity against various viruses, demonstrating significant antiviral activity and also acting as inhibitors of purine nucleotide biosynthesis (Srivastava et al., 1977).

Copper-Catalyzed Intramolecular Cyclization

The synthesis of 2-phenyl-4,5-substituted oxazoles through copper-catalyzed intramolecular cyclization has been documented, illustrating the versatility of oxazole derivatives in chemical synthesis. This process enables the introduction of various functionalities at the 4-position of the oxazole ring, expanding the utility of oxazole derivatives in medicinal chemistry and drug design (Kumar et al., 2012).

Gold-Catalyzed Oxidation Strategy

A gold-catalyzed oxidation strategy has been employed for the modular synthesis of 2,4-disubstituted oxazoles, showcasing an efficient method for constructing this important structural motif found in natural products. This approach underscores the potential of using metal-catalyzed reactions to access complex oxazole structures, which are prevalent in pharmaceutical agents (Luo et al., 2012).

Synthesis and Characterization of Research Chemicals

While the focus on specific research chemicals differs from the query compound, the methodology for synthesizing and characterizing new psychoactive substances provides a framework that could be applicable to studying 2-(cyclobutanecarboxamido)-N-(4-sulfamoylphenyl)oxazole-4-carboxamide. Such research emphasizes the importance of analytical techniques in identifying and understanding new compounds (McLaughlin et al., 2016).

Application in Synthesis of Macrolides

Oxazoles have been utilized as precursors in the synthesis of macrocyclic lactones, demonstrating the utility of oxazole derivatives in synthesizing complex natural products. This application highlights the role of oxazole structures in facilitating synthetic strategies for producing biologically active compounds (Wasserman et al., 1981).

Propiedades

IUPAC Name |

2-(cyclobutanecarbonylamino)-N-(4-sulfamoylphenyl)-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O5S/c16-25(22,23)11-6-4-10(5-7-11)17-14(21)12-8-24-15(18-12)19-13(20)9-2-1-3-9/h4-9H,1-3H2,(H,17,21)(H2,16,22,23)(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFRQLSSVPBMBCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2=NC(=CO2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2391523.png)

![N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2391525.png)

![Methyl 2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2391526.png)

![2-({1-[(4-Hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2391532.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-nitrobenzamide](/img/structure/B2391540.png)

![N-(2-methoxyphenethyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2391543.png)

![(1R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2391544.png)